molecular formula C13H11BrN4O2 B2717291 (E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile CAS No. 618083-54-8

(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

Cat. No.: B2717291
CAS No.: 618083-54-8
M. Wt: 335.161
InChI Key: SRKNUFBHOITDKK-FRKPEAEDSA-N
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Description

(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. This hydrazone-based oxazole derivative is designed to target and modulate specific protein kinases involved in signal transduction pathways that drive cellular proliferation and survival. Research indicates its structural similarity to known inhibitors targeting kinases like JAK2 and FLT3, which are critical targets in hematological malignancies and myeloproliferative disorders Source: PubChem . The compound's mechanism of action is believed to involve binding to the ATP-binding site of these kinases, thereby inhibiting their phosphorylation activity and subsequent downstream signaling. Its core structure, featuring a 2-methyloxazole-4-carbonitrile moiety linked to a 5-bromo-2-methoxybenzylidene hydrazine, is a key pharmacophore for achieving potent and selective inhibition. The 'E' isomer (trans configuration around the hydrazone double bond) is typically the stereospecific form with the highest biological activity. This product is intended for in vitro research applications, including enzymatic assays, cell-based viability studies, and structure-activity relationship (SAR) analysis to develop novel targeted cancer therapeutics. It is supplied as a high-purity solid for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O2/c1-8-17-11(6-15)13(20-8)18-16-7-9-5-10(14)3-4-12(9)19-2/h3-5,7,18H,1-2H3/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKNUFBHOITDKK-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NN=CC2=C(C=CC(=C2)Br)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(O1)N/N=C/C2=C(C=CC(=C2)Br)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a compound that belongs to the class of hydrazine derivatives and oxazole-containing compounds. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of this compound, particularly the presence of the oxazole moiety and the brominated benzylidene group, may contribute to its diverse biological effects.

Chemical Structure

The molecular formula of the compound is C18H13BrN4O2C_{18}H_{13}BrN_{4}O_{2}, with a molecular weight of approximately 397.23 g/mol. The structure includes an oxazole ring, which is known for its medicinal properties, and a hydrazine linkage that can enhance biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Oxazole derivatives have been reported to exhibit significant anticancer properties. Studies indicate that compounds with oxazole rings can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3) .
    • The specific compound under investigation has shown promising results in preliminary studies, suggesting it may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction.
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Initial findings suggest that it possesses moderate antibacterial activity, with effective minimum inhibitory concentrations (MICs) against strains like Escherichia coli and Staphylococcus aureus .
    • The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the oxazole ring can significantly affect antimicrobial efficacy.
  • Anti-inflammatory Properties :
    • Compounds containing oxazole rings have been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation . This property could make this compound a candidate for treating inflammatory diseases.

Case Studies

Several studies have been conducted to assess the biological activity of similar compounds:

  • Study 1 : A recent study focused on a series of oxazole derivatives demonstrated their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions on the oxazole ring enhanced potency against breast cancer cells .
  • Study 2 : Another investigation revealed that hydrazine derivatives exhibited significant antibacterial activity, with certain compounds showing selective toxicity towards cancer cells over normal cells . This selectivity is crucial for developing safer therapeutic agents.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound AAnticancerMCF-715 µM
Compound BAntimicrobialE. coli32 µg/mL
Compound CAnti-inflammatoryRAW 264.7IC50 25 µM

Scientific Research Applications

The compound has been studied for its potential pharmacological properties. Notably, derivatives of similar structures have shown promising results in various biological assays:

  • Antimicrobial Activity : Compounds with hydrazine and oxazole rings have been evaluated for their antibacterial and antifungal properties. Studies indicate that such compounds can inhibit the growth of several microbial strains, suggesting their utility in developing new antimicrobial agents .
  • Anticancer Properties : Research has demonstrated that oxazole derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of the hydrazine moiety may enhance these effects, making (E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile a candidate for further investigation in cancer therapy .

Synthesis and Derivative Development

The synthesis of this compound can be approached through various chemical pathways. The following methods are noteworthy:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving 5-bromo-2-methoxybenzaldehyde and appropriate hydrazines. This method allows for the introduction of the hydrazine linkage effectively .
  • Modification of Existing Compounds : Research indicates that modifications to similar compounds can yield derivatives with enhanced biological activities. For example, variations in substituents on the benzylidene group may lead to improved efficacy or selectivity against specific biological targets .

Case Study 1: Antimicrobial Activity

A study published in Journal of Applied Chemistry investigated the antimicrobial properties of several hydrazone derivatives, including those related to this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as leads for new antibiotics .

Case Study 2: Anticancer Screening

In another study focused on anticancer agents, derivatives containing oxazole rings were tested against various cancer cell lines. The findings suggested that the presence of the methoxy group significantly enhanced cytotoxicity compared to non-methoxylated analogs. This underscores the importance of structural modifications in optimizing therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two analogs from the literature:

Parameter Target Compound (E)-N-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide 5-Butyl-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
Molecular Formula C₁₄H₁₀BrN₃O₂ C₁₆H₁₄BrN₂O₃ C₁₅H₁₉N₃O₂S
Substituents 5-Bromo-2-methoxybenzylidene, 2-methyloxazole, cyano 5-Bromo-2-methoxybenzylidene, 4-methoxybenzoyl 2-Methoxybenzylidene, 5-butyl thiazole
Heterocyclic Core Oxazole Benzohydrazide Thiazole
Key Functional Groups Hydrazinyl, cyano, methoxy Hydrazide, methoxy Thiazolidinone, butyl
Inferred Solubility Moderate (cyano reduces solubility; oxazole enhances polarity) Low (aromatic groups dominate; limited polarity) High lipophilicity (butyl chain increases logP)
Potential Bioactivity Hypothetical kinase inhibition (electron-withdrawing cyano group stabilizes binding) Antimicrobial (benzohydrazide supports H-bonding with microbial targets) Anticancer (thiazolidinone derivatives exhibit cytotoxicity)

Key Comparative Findings

In contrast, the thiazolidinone in the thiazole analog () introduces a sulfur atom, altering electronic distribution and redox properties .

Substituent Positioning :

  • The 5-bromo-2-methoxy substitution on the benzylidene group (target compound and ) creates a distinct steric and electronic profile compared to the 2-methoxy substitution in . The bromine atom increases molecular weight and may enhance halogen bonding in biological systems.

Biological Implications :

  • The benzohydrazide in ’s compound supports hydrogen bonding, a critical factor in antimicrobial activity .
  • The butyl chain in the thiazole derivative () enhances lipophilicity, likely improving membrane permeability in anticancer applications .

Research Methodologies and Structural Elucidation

Crystallographic studies of these compounds likely employed programs from the SHELX suite (e.g., SHELXL for refinement), which is widely used for small-molecule structure determination . Accurate geometric parameterization (e.g., bond lengths, torsion angles) is critical for comparing molecular configurations and predicting intermolecular interactions.

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Hydrazone Formation: Condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine derivatives to form the hydrazone intermediate.

Oxazole Ring Construction: Use of the Bischler-Napieralski reaction or cyclization with phosphoryl chloride (POCl₃) to form the oxazole core, as demonstrated in analogous oxadiazole syntheses .

Functional Group Integration: Introduction of the nitrile group via nucleophilic substitution or cyanation reactions.
Key Considerations: Optimize reaction temperatures (e.g., 120°C for cyclization) and catalysts (e.g., POCl₃) to improve yield .

Basic: How can the molecular geometry of this compound be experimentally confirmed?

Methodological Answer:
X-ray Crystallography is the gold standard:

  • Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO).
  • Use SHELXL for structure refinement, leveraging its robustness in handling small-molecule data, even with twinned or high-resolution datasets .
  • Validate bond lengths and angles against DFT-calculated parameters to resolve ambiguities .

Advanced: How should researchers resolve discrepancies between experimental spectroscopic data (e.g., NMR vs. IR) for this compound?

Methodological Answer:

Multi-Technique Cross-Validation:

  • Compare ¹H/¹³C NMR chemical shifts with DFT-predicted values to identify tautomeric or conformational variations .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions.

IR Analysis: Assign carbonyl (C=O) and nitrile (C≡N) stretches (e.g., ~2220 cm⁻¹ for nitrile) and cross-reference with synthetic intermediates to detect side reactions .

Mass Spectrometry: Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out impurities .

Advanced: What computational approaches are effective for predicting the biological activity or binding interactions of this compound?

Methodological Answer:

Molecular Docking:

  • Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with hydrazone-binding pockets).
  • Validate docking poses with MD simulations to assess stability .

DFT Calculations:

  • Compute electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Correlate HOMO-LUMO gaps with redox activity or photoreactivity .

ADMET Prediction: Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .

Advanced: How can tautomeric equilibria of the hydrazone moiety in solution be systematically analyzed?

Methodological Answer:

pH-Dependent NMR Studies:

  • Acquire ¹H NMR spectra in DMSO-d₆ at varying pH levels to track protonation/deprotonation shifts of the hydrazone NH group.
  • Compare with computed pKa values (using COSMO-RS) to identify dominant tautomers .

UV-Vis Spectroscopy: Monitor absorbance changes (e.g., π→π* transitions) in different solvents to infer tautomeric stability .

Theoretical Modeling: Employ Gaussian or ORCA to calculate relative energies of tautomers and transition states .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

Solvent Screening: Test mixtures of DCM/hexane or methanol/water to induce controlled nucleation.

Additive Engineering: Introduce trace co-solvents (e.g., acetonitrile) or ionic liquids to modify crystal packing.

Temperature Gradients: Use gradient thermostats (e.g., 4°C to 25°C) to slow crystallization kinetics .

Basic: What analytical techniques are critical for purity assessment during synthesis?

Methodological Answer:

HPLC-MS: Use C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) to separate and quantify impurities.

Elemental Analysis: Verify C, H, N, Br content within ±0.3% of theoretical values.

Melting Point Consistency: Compare observed mp with literature to detect polymorphic contaminants .

Advanced: How can researchers design SAR studies for derivatives of this compound?

Methodological Answer:

Structural Modifications:

  • Vary substituents on the benzylidene (e.g., Br→Cl, OMe→OH) and oxazole (e.g., methyl→ethyl) groups.

Activity Profiling:

  • Test derivatives in enzyme inhibition assays (e.g., kinases) or antimicrobial screens.

Data Correlation:

  • Use QSAR models to link electronic (Hammett σ) or steric (Taft Eₛ) parameters with bioactivity .

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